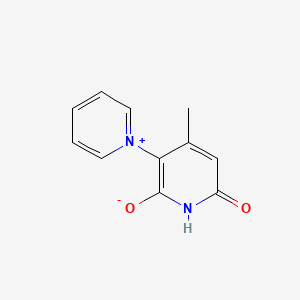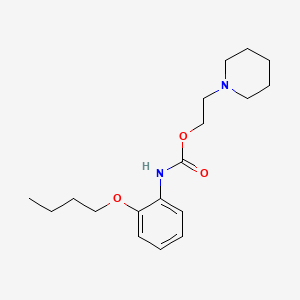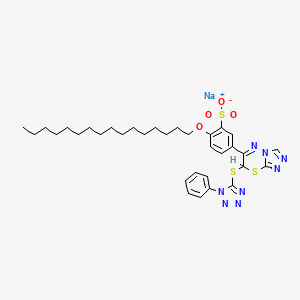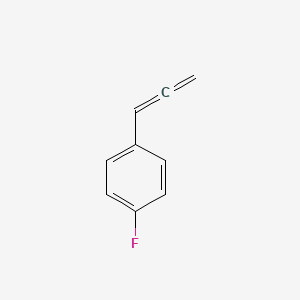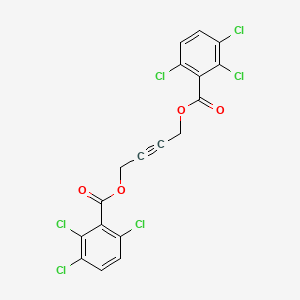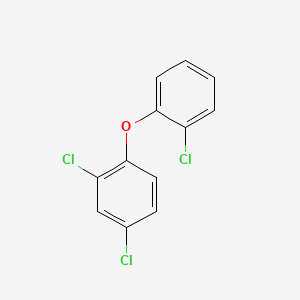
lithium;1-chloro-3-ethynylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;1-chloro-3-ethynylbenzene is an organometallic compound that combines lithium with 1-chloro-3-ethynylbenzene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-chloro-3-ethynylbenzene typically involves the reaction of 1-chloro-3-ethynylbenzene with a lithium reagent. One common method is the reaction of 1-chloro-3-ethynylbenzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Lithium;1-chloro-3-ethynylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the lithium or the ethynyl group changes.
Coupling Reactions: The ethynyl group can undergo coupling reactions with other alkynes or alkenes, facilitated by transition metal catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, acids, and other electrophiles. The reactions are typically carried out in polar solvents under controlled temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or hydrogen gas can be used, often in the presence of a catalyst.
Coupling Reactions: Palladium or nickel catalysts are commonly used, along with ligands that stabilize the transition metal complex.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction Reactions: Products can include alcohols, ketones, or carboxylic acids, depending on the specific reaction conditions.
Coupling Reactions: Products include larger organic molecules with extended conjugation or new carbon-carbon bonds.
科学研究应用
Lithium;1-chloro-3-ethynylbenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with unique electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
作用机制
The mechanism of action of lithium;1-chloro-3-ethynylbenzene involves the interaction of the lithium atom with other molecules or ions. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The ethynyl group can participate in π-π interactions or undergo addition reactions with other unsaturated compounds. The specific pathways and molecular targets depend on the reaction conditions and the nature of the other reactants involved.
相似化合物的比较
Similar Compounds
1-Chloro-3-ethynylbenzene: Lacks the lithium atom but has similar reactivity due to the ethynyl group.
Lithium;1-chloro-4-ethynylbenzene: Similar structure but with the ethynyl group in a different position on the benzene ring.
Lithium;1-bromo-3-ethynylbenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Lithium;1-chloro-3-ethynylbenzene is unique due to the presence of both lithium and the ethynyl group, which provides a combination of nucleophilic and electrophilic reactivity. This dual reactivity makes it a versatile compound for various synthetic applications and research purposes.
属性
CAS 编号 |
73257-24-6 |
|---|---|
分子式 |
C8H4ClLi |
分子量 |
142.5 g/mol |
IUPAC 名称 |
lithium;1-chloro-3-ethynylbenzene |
InChI |
InChI=1S/C8H4Cl.Li/c1-2-7-4-3-5-8(9)6-7;/h3-6H;/q-1;+1 |
InChI 键 |
UTEXSZNMFVQWCM-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[C-]#CC1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



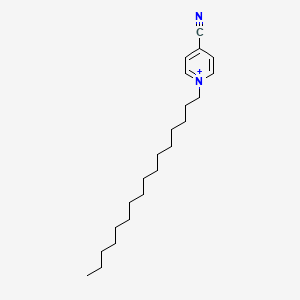

![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
